molecular formula C22H31N5O3 B11442335 N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide

N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B11442335
M. Wt: 413.5 g/mol
InChI Key: JGLCXEBYGRPQJA-UHFFFAOYSA-N
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Description

N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and piperidine-containing compounds. These compounds may share some structural features and chemical properties with N-[1,4-dimethyl-2,3-dioxo-7-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(4-methylpiperidin-1-yl)acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C22H31N5O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-(1,4-dimethyl-2,3-dioxo-7-pyrrolidin-1-ylquinoxalin-6-yl)-2-(4-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C22H31N5O3/c1-15-6-10-26(11-7-15)14-20(28)23-16-12-18-19(13-17(16)27-8-4-5-9-27)25(3)22(30)21(29)24(18)2/h12-13,15H,4-11,14H2,1-3H3,(H,23,28)

InChI Key

JGLCXEBYGRPQJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC3=C(C=C2N4CCCC4)N(C(=O)C(=O)N3C)C

Origin of Product

United States

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